Reticulol
Overview
Description
Topoisomerase I inhibitor. Antiproliferative agent. Inhibits cyclic adenosine 3', 5'-monophosphate phosphodiesterase. Shows necrotic effects against cancer cells. Inhibits metastasis. Shows antitumor effects in vivo.
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces that inhibits cAMP phosphodiesterase (IC50 = 41 µM). It also inhibits DNA topoisomerase I when used at a concentration of 45 µM in B16F10 melanoma cells. Reticulol has antifungal activity against T. mentagrophyes with a MIC of 1.8 µM. It is cytotoxic against A427 human lung and B16F10 mouse melanoma cells at concentrations of 25 and 200 µM, respectively, and inhibits lung metastasis in mice.
Antibiotic. Cyclic adenosine 3',5'-monophosphate phosphodiesterase and topoisomerase I (Topo I) inhibitor. Antitumor compound.
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces that inhibits cAMP phosphodiesterase (IC50 = 41 µM). Reticulol was isolated from the culture broth of the strain Streptoverticillium sp. NA-4803. Recticulol (M.W. 222.2) exhibited a potent in vitro cytotoxicity against A427, a human lung tumor cell line, and B16F10, a mouse melanoma cell line.
Scientific Research Applications
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Gas Separation
- Reticular chemistry has been applied to synthesize new classes of porous materials that are successfully used for gas separation .
- The specific methods and procedures would depend on the type of gas being separated and the specific framework used. Generally, the gas mixture is passed through the porous material, and the different gases are separated based on their interaction with the material .
- The results or outcomes would be the successful separation of the desired gas from the mixture .
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Catalysis
- Reticular chemistry is also used in the field of catalysis .
- The methods involve using the frameworks as catalysts in various chemical reactions. The frameworks can be designed to have specific active sites that can catalyze certain reactions .
- The results would be the successful catalysis of the desired reaction, leading to the production of the desired products .
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Energy
- Reticular chemistry has applications in the field of energy, particularly in energy storage .
- The methods involve using the frameworks as electrodes in batteries or supercapacitors. The frameworks can be designed to have high electrical conductivity and high surface area, which are beneficial for energy storage .
- The results would be the successful storage of energy in the device .
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Electronics
- Reticular chemistry is also used in the field of electronics .
- The methods involve using the frameworks as semiconductors or conductors in electronic devices. The frameworks can be designed to have specific electronic properties .
- The results would be the successful operation of the electronic device .
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Water Purification
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Drug Delivery
- Reticular chemistry is used in the field of drug delivery .
- The methods involve using the frameworks as carriers for drugs. The frameworks can be designed to encapsulate the drug molecules and release them in a controlled manner .
- The results would be the successful delivery of the drug to the desired location in the body .
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Fluorescence
- Reticular chemistry has been applied in the field of fluorescence .
- The methods involve using the frameworks as fluorescent materials. The frameworks can be designed to have specific fluorescent properties .
- The results would be the successful emission of light by the material when it is excited by a certain wavelength of light .
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Batteries
- Reticular chemistry has applications in the field of batteries .
- The methods involve using the frameworks as electrode materials in batteries. The frameworks can be designed to have high electrical conductivity and high capacity for storing charge .
- The results would be the successful operation of the battery with high energy density .
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Conductivity
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Carbon Dioxide Capture and Conversion
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Methane and Hydrogen Storage
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Industrially-Practical Catalysis
- Reticular chemistry has applications in industrially-practical catalysis .
- The methods involve using the frameworks as catalysts in industrial chemical reactions. The frameworks can be designed to have specific active sites that can catalyze certain reactions .
- The results would be the successful catalysis of the desired industrial reaction, leading to the production of the desired products .
properties
IUPAC Name |
6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZRXWUEZCZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180881 | |
Record name | Reticulol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reticulol | |
CAS RN |
26246-41-3 | |
Record name | Reticulol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reticulol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Reticulol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETICULOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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